4-Ethenyl-6-phenylhex-4-enoic acid
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Overview
Description
4-Ethenyl-6-phenylhex-4-enoic acid is an organic compound with the molecular formula C14H16O2 It is characterized by the presence of both ethenyl and phenyl groups attached to a hexenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-6-phenylhex-4-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acids as reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-6-phenylhex-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the ethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-Ethenyl-6-phenylhex-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethenyl-6-phenylhex-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Ethenylbenzoic acid: Similar structure with an ethenyl group attached to a benzoic acid backbone.
6-Phenylhexanoic acid: Similar structure with a phenyl group attached to a hexanoic acid backbone.
Uniqueness
4-Ethenyl-6-phenylhex-4-enoic acid is unique due to the presence of both ethenyl and phenyl groups on a hexenoic acid backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
919283-83-3 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
4-ethenyl-6-phenylhex-4-enoic acid |
InChI |
InChI=1S/C14H16O2/c1-2-12(10-11-14(15)16)8-9-13-6-4-3-5-7-13/h2-8H,1,9-11H2,(H,15,16) |
InChI Key |
UJZHUGUDOJLTSY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=CCC1=CC=CC=C1)CCC(=O)O |
Origin of Product |
United States |
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